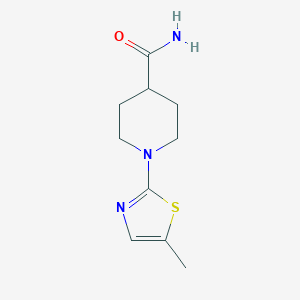![molecular formula C10H13BrN4OS B6447902 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide CAS No. 2548977-09-7](/img/structure/B6447902.png)
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a pyrrolidine-2-carboxamide moiety attached to a pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylsulfanyl Substitution: The substitution of a hydrogen atom with a methylsulfanyl group.
Pyrrolidine-2-carboxamide Formation: The attachment of the pyrrolidine-2-carboxamide moiety to the pyrimidine ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may include optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
When compared to other pyrimidine derivatives, 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide: Differing by the presence of a chlorine atom instead of bromine.
1-[5-bromo-2-(ethylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide: Differing by the presence of an ethylsulfanyl group instead of methylsulfanyl.
Propiedades
IUPAC Name |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4OS/c1-17-10-13-5-6(11)9(14-10)15-4-2-3-7(15)8(12)16/h5,7H,2-4H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPDHLHQGNBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC2C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6447826.png)
![6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6447833.png)

![6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447847.png)
![1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6447855.png)

![4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447887.png)
![2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447894.png)
![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6447907.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-thiazole](/img/structure/B6447915.png)
![2-methyl-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,4-thiadiazole](/img/structure/B6447925.png)
![1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6447944.png)
![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447950.png)
![1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B6447952.png)
